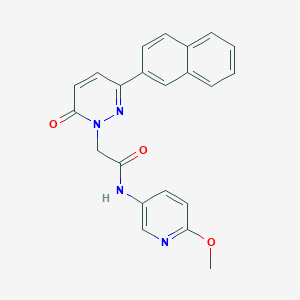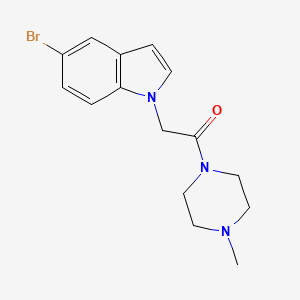![molecular formula C19H15N5O4 B10983552 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B10983552.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves several steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The resulting intermediate is then reacted with 3-(1H-1,2,3,4-tetrazol-1-yl)phenylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects . The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds include other coumarin derivatives and tetrazole-containing molecules. Compared to these, 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity . Other similar compounds include:
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives
- N-substituted tetrazole derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C19H15N5O4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H15N5O4/c1-12-7-19(26)28-17-9-15(5-6-16(12)17)27-10-18(25)21-13-3-2-4-14(8-13)24-11-20-22-23-24/h2-9,11H,10H2,1H3,(H,21,25) |
Clé InChI |
GPHHDLGXLMXOOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide](/img/structure/B10983473.png)
![N-[4-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10983484.png)
![(5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983486.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983494.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10983499.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B10983504.png)

![3-(2-methoxyphenyl)-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B10983510.png)
![1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide](/img/structure/B10983511.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10983512.png)

![N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide](/img/structure/B10983518.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10983519.png)
![3-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10983532.png)
